2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-pyridinecarboxylic acid with tetrahydroisoquinoline under specific conditions. One common method includes the use of a chlorinating agent to convert 2-pyridinecarboxylic acid to 2-pyridinecarbonyl chloride, which then reacts with tetrahydroisoquinoline to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can act as a hydrogen bond acceptor, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[2,3-b]pyridine: Known for its pharmacological properties, including anticancer and antiviral activities.
Thieno[3,2-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a pyridine ring and a tetrahydroisoquinoline moiety, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-7,9H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJFUFBWLOETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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